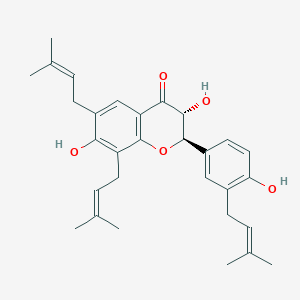

Lespeflorin B3

CAS No.:

Cat. No.: VC1944979

Molecular Formula: C30H36O5

Molecular Weight: 476.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H36O5 |

|---|---|

| Molecular Weight | 476.6 g/mol |

| IUPAC Name | (2R,3R)-3,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C30H36O5/c1-17(2)7-10-20-15-22(12-14-25(20)31)29-28(34)27(33)24-16-21(11-8-18(3)4)26(32)23(30(24)35-29)13-9-19(5)6/h7-9,12,14-16,28-29,31-32,34H,10-11,13H2,1-6H3/t28-,29+/m0/s1 |

| Standard InChI Key | IKKCPYPLJMVWMP-URLMMPGGSA-N |

| Isomeric SMILES | CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)CC=C(C)C)C |

| Canonical SMILES | CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC(C(C2=O)O)C3=CC(=C(C=C3)O)CC=C(C)C)C |

Introduction

Table 1: Molecular Characteristics of Lespeflorin B3

The structure includes a dihydrobenzofuran ring fused to a chromen moiety. The prenyl group (C₅H₉) at position 10 and methoxy groups at specific positions enhance lipophilicity, potentially influencing bioavailability and target binding.

Source and Isolation

Lespeflorin B3 is primarily isolated from the roots of Lespedeza floribunda, a plant used in traditional medicine for its antimicrobial and antioxidant properties. Its isolation typically involves:

-

Chromatographic purification: Column chromatography followed by HPLC .

-

Spectroscopic identification: NMR and mass spectrometry to confirm structural details .

Table 2: Comparative Analysis of Lespeflorin B3 and Related Compounds

Research Challenges and Future Directions

-

Bioactivity Studies:

-

Synthetic Modifications:

-

Mechanistic Insights:

-

Metabolic Pathways: Investigating phase I/II metabolism to predict pharmacokinetics.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume